1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride
CAS No.: 1217074-25-3
Cat. No.: VC4227393
Molecular Formula: C21H27BrCl2N2O4
Molecular Weight: 522.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217074-25-3 |
|---|---|
| Molecular Formula | C21H27BrCl2N2O4 |
| Molecular Weight | 522.26 |
| IUPAC Name | 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-bromophenoxy)propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C21H25BrN2O4.2ClH/c22-17-2-4-19(5-3-17)26-14-18(25)13-24-9-7-23(8-10-24)12-16-1-6-20-21(11-16)28-15-27-20;;/h1-6,11,18,25H,7-10,12-15H2;2*1H |
| Standard InChI Key | MWOVXDSOLGWQEI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)Br)O.Cl.Cl |
Introduction
The compound 1-(4-(Benzo[d] dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a benzo[d] dioxole moiety, and a bromophenoxy group. This compound is likely to be of interest in pharmaceutical research due to its structural features, which could confer potential biological activity.
Synthesis
The synthesis of this compound would involve multiple steps, including the formation of the piperazine ring, attachment of the benzo[d] dioxole moiety, and incorporation of the bromophenoxy group. Reaction conditions such as temperature, solvent systems, and catalysts are crucial for optimizing yield and purity.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the molecular structure of this compound. These methods provide detailed information about the molecular structure and can help identify functional groups.
| Technique | Information Provided |
|---|---|
| NMR | Structural confirmation, identification of hydrogen and carbon environments |
| IR | Identification of functional groups |
| MS | Molecular weight and fragmentation patterns |
Potential Biological Activity
While specific biological activity data for this compound are not available, its structural components suggest potential interactions with biological targets. The benzo[d] dioxole and bromophenoxy groups could contribute to antioxidant or cholinergic activities, similar to other compounds with related structures .
Stability and Reactivity
The compound is likely stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its interactions with acids or bases could lead to protonation or deprotonation reactions, affecting its solubility and biological activity.
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